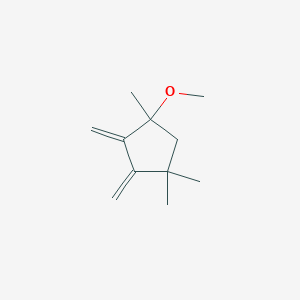
1-Methoxy-1,4,4-trimethyl-2,3-dimethylidenecyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-1,4,4-trimethyl-2,3-dimethylidenecyclopentane is a chemical compound with the molecular formula C11H18O It is characterized by its unique structure, which includes a cyclopentane ring substituted with methoxy and multiple methylidene groups
Vorbereitungsmethoden
The synthesis of 1-Methoxy-1,4,4-trimethyl-2,3-dimethylidenecyclopentane typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclopentane derivatives.
Reaction Conditions: The reaction conditions often include the use of strong bases and specific solvents to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors.
Analyse Chemischer Reaktionen
1-Methoxy-1,4,4-trimethyl-2,3-dimethylidenecyclopentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-1,4,4-trimethyl-2,3-dimethylidenecyclopentane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in various organic reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
Wirkmechanismus
The mechanism of action of 1-Methoxy-1,4,4-trimethyl-2,3-dimethylidenecyclopentane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, influencing their activity and leading to various biochemical effects.
Pathways Involved: It can modulate metabolic pathways, affecting the synthesis and degradation of other molecules within the cell. This modulation can result in changes in cellular function and behavior.
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-1,4,4-trimethyl-2,3-dimethylidenecyclopentane can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-Methoxy-1,4,4-trimethylcyclopentane and 1,4,4-Trimethyl-2,3-dimethylidenecyclopentane share structural similarities but differ in their functional groups and reactivity.
Uniqueness: The presence of both methoxy and multiple methylidene groups in this compound gives it distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
917833-42-2 |
|---|---|
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
1-methoxy-1,4,4-trimethyl-2,3-dimethylidenecyclopentane |
InChI |
InChI=1S/C11H18O/c1-8-9(2)11(5,12-6)7-10(8,3)4/h1-2,7H2,3-6H3 |
InChI-Schlüssel |
UPABBWCJTPCTEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C(=C)C1=C)(C)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


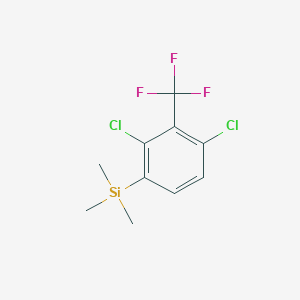
![1-Iodo-4-{2-[4-(trifluoromethanesulfonyl)phenyl]ethenyl}benzene](/img/structure/B12611969.png)
![(4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B12611976.png)
![4-{3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}but-3-en-2-one](/img/structure/B12611982.png)
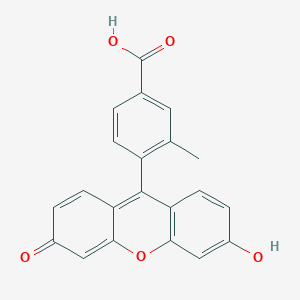
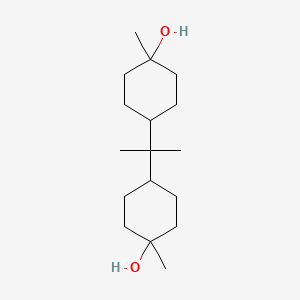
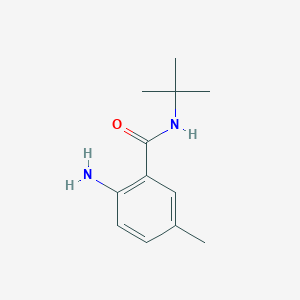

![(5S)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B12612007.png)
![N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine](/img/structure/B12612010.png)

![3-[2-(4-Methoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12612015.png)
![2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(9,9'-spirobi[fluorene])](/img/structure/B12612018.png)
![Phenol, 3-[2-[(methylamino)methyl]cyclohexyl]-](/img/structure/B12612023.png)
